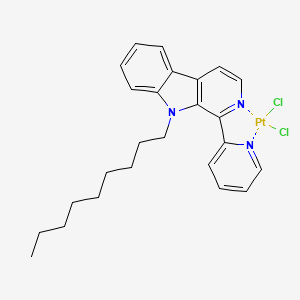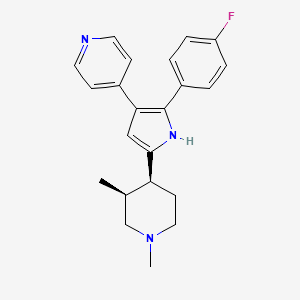
PfPKG-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PfPKG-IN-2 is a compound that acts as an inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). This kinase is a crucial enzyme in the life cycle of the malaria-causing parasite, Plasmodium falciparum. The inhibition of PfPKG has been identified as a potential therapeutic strategy for combating malaria, as it disrupts essential processes in the parasite’s development and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PfPKG-IN-2 involves the preparation of isoxazole-based compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of high-throughput reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PfPKG-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: Substitution reactions are used to introduce different substituents onto the isoxazole ring, enhancing its inhibitory activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against PfPKG .
Applications De Recherche Scientifique
PfPKG-IN-2 has several scientific research applications, including:
Mécanisme D'action
PfPKG-IN-2 exerts its effects by competitively inhibiting the ATP-binding site of PfPKG. This inhibition prevents the phosphorylation of downstream substrates, disrupting essential signaling pathways required for the parasite’s development and proliferation. The molecular targets involved include the cGMP-binding sites and the kinase domain of PfPKG .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole-based inhibitors: These compounds share a similar core structure with PfPKG-IN-2 and exhibit comparable inhibitory activity against PfPKG.
Thiazole-based inhibitors: These compounds have a different core structure but also target the ATP-binding site of PfPKG.
Uniqueness
This compound is unique due to its high selectivity for PfPKG over the human ortholog, which reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, its isoxazole-based structure provides a distinct scaffold for further optimization and development of new analogs .
Propriétés
Formule moléculaire |
C22H24FN3 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-[5-[(3S,4S)-1,3-dimethylpiperidin-4-yl]-2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine |
InChI |
InChI=1S/C22H24FN3/c1-15-14-26(2)12-9-19(15)21-13-20(16-7-10-24-11-8-16)22(25-21)17-3-5-18(23)6-4-17/h3-8,10-11,13,15,19,25H,9,12,14H2,1-2H3/t15-,19+/m1/s1 |
Clé InChI |
UDIQYIHUTCZQHW-BEFAXECRSA-N |
SMILES isomérique |
C[C@@H]1CN(CC[C@@H]1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C |
SMILES canonique |
CC1CN(CCC1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
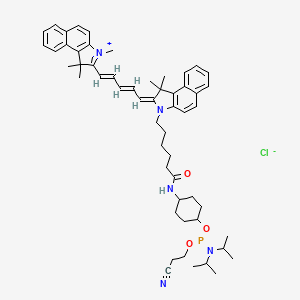
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)

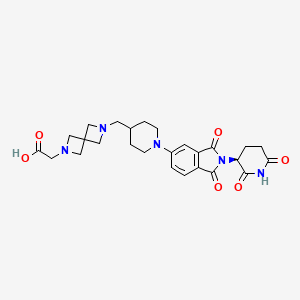

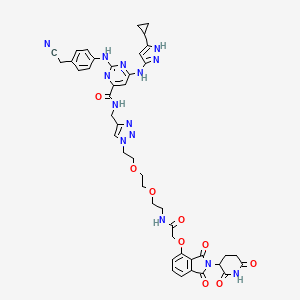
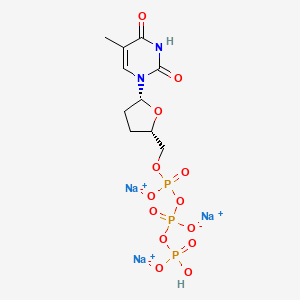
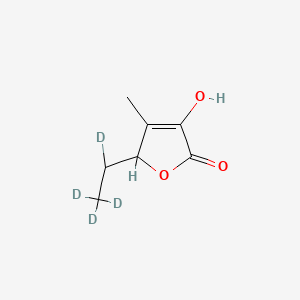
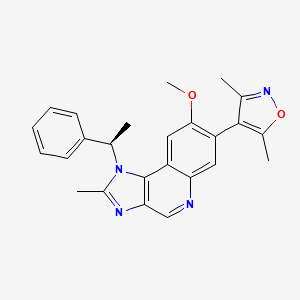
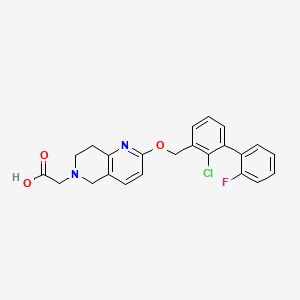
![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
